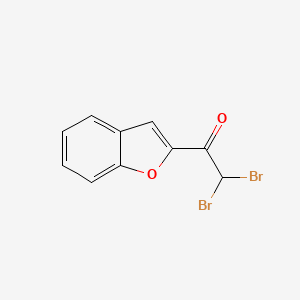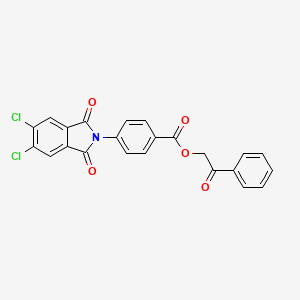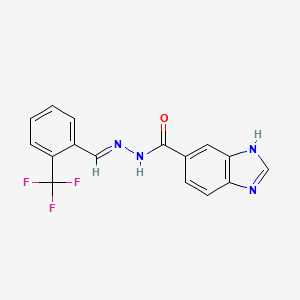
1-(2-Benzofuryl)-2,2-dibromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzofuryl)-2,2-dibromoethanone is an organic compound that features a benzofuran ring substituted with a dibromoethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Benzofuryl)-2,2-dibromoethanone can be synthesized through the bromination of 2-acetylbenzofuran. The reaction typically involves the use of bromine in solvents such as dioxane/ether or carbon disulfide, resulting in the formation of the desired dibromoethanone derivative . Another method involves the bromination of 2-acetyl-5-chloro-3-methylbenzofuran with bromine in acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Benzofuryl)-2,2-dibromoethanone undergoes various chemical reactions, including:
Reduction: Hydrogenation with sodium borohydride in methanol yields 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: Reaction with sodium acetate produces 2-acetoxyacetylbenzofuran.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate, aromatic amines.
Major Products:
Reduction: 1-(2-benzofuryl)-2-bromo-1-hydroxyethane.
Substitution: 2-acetoxyacetylbenzofuran, N-arylaminoacetyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Benzofuryl)-2,2-dibromoethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives have shown potential in anticancer research.
Material Science: It is used in the development of light-emitting materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzofuryl)-2,2-dibromoethanone involves its reactivity towards nucleophiles due to the presence of the dibromoethanone group. This reactivity allows it to participate in various substitution and addition reactions, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-Bromoacetylbenzofuran: Shares similar reactivity and synthetic applications.
Benzofuran Derivatives: These compounds exhibit a wide range of biological activities, including anticancer and antiviral properties.
Uniqueness: 1-(2-Benzofuryl)-2,2-dibromoethanone is unique due to its dibromoethanone group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1262772-95-1 |
|---|---|
Fórmula molecular |
C10H6Br2O2 |
Peso molecular |
317.96 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-yl)-2,2-dibromoethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H |
Clave InChI |
CCOFPSORMZRGGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)



![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)
